molecular formula C8H8F2N2 B15258346 4-(Difluoromethyl)benzene-1-carboximidamide

4-(Difluoromethyl)benzene-1-carboximidamide

Cat. No.: B15258346
M. Wt: 170.16 g/mol
InChI Key: MTZJNDUFULAOFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethyl)benzene-1-carboximidamide is a chemical compound with the molecular formula C8H8F2N2 It is known for its unique structure, which includes a difluoromethyl group attached to a benzene ring with a carboximidamide functional group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)benzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(Difluoromethyl)benzene-1-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The carboximidamide group may participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfonyl)benzene-1-carboximidamide
  • 4-(Trifluoromethyl)benzene-1-carboximidamide
  • 4-(Chloromethyl)benzene-1-carboximidamide

Uniqueness

4-(Difluoromethyl)benzene-1-carboximidamide is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it different from similar compounds with other substituents, such as methylsulfonyl or trifluoromethyl groups.

Properties

Molecular Formula

C8H8F2N2

Molecular Weight

170.16 g/mol

IUPAC Name

4-(difluoromethyl)benzenecarboximidamide

InChI

InChI=1S/C8H8F2N2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H,(H3,11,12)

InChI Key

MTZJNDUFULAOFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)F)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.